A Technical Guide to the Spectroscopic Characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine)
A Technical Guide to the Spectroscopic Characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaveridine, with the systematic name 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, is a diaminopyrimidine derivative that functions as a dihydrofolate reductase inhibitor.[1][2] It is primarily utilized in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides.[2] The structural integrity and purity of Diaveridine are paramount for its efficacy and safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification and characterization of this compound. This guide provides an in-depth analysis of the spectroscopic data of Diaveridine, offering a valuable resource for researchers and professionals in drug development and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Diaveridine, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of its constituent protons and carbons. While publicly available, fully assigned experimental NMR data for Diaveridine is limited, this section provides a detailed interpretation based on predicted spectral data and an understanding of chemical principles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Diaveridine is expected to show distinct signals for the aromatic protons of the dimethoxyphenyl ring, the pyrimidine ring proton, the methylene bridge protons, the methoxy group protons, and the amine protons. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for Diaveridine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6' (Pyrimidine) | ~7.5 | Singlet (s) | 1H |
| H-3", H-5" (Dimethoxyphenyl) | ~6.5 | Singlet (s) | 2H |
| -CH₂- (Methylene bridge) | ~3.7 | Singlet (s) | 2H |
| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 6H |
| -NH₂ (C4-Amine) | ~6.2 | Broad Singlet (br s) | 2H |
| -NH₂ (C2-Amine) | ~5.8 | Broad Singlet (br s) | 2H |
| -OH (Phenol) | ~8.5 | Broad Singlet (br s) | 1H |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Amine and hydroxyl proton signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Interpretation of the ¹H NMR Spectrum:
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Aromatic Protons: The two protons on the dimethoxyphenyl ring (H-3" and H-5") are chemically equivalent due to the symmetry of the ring and are expected to appear as a single singlet at approximately 6.5 ppm. The lone proton on the pyrimidine ring (H-6') is deshielded and should appear as a singlet further downfield, around 7.5 ppm.
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Methylene Protons: The two protons of the methylene bridge (-CH₂-) are equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet around 3.7 ppm.
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Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) will give rise to a strong singlet at about 3.8 ppm.
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Amine and Hydroxyl Protons: The protons of the two amino groups (-NH₂) and the phenolic hydroxyl group (-OH) are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly. The phenolic -OH is expected to be the most deshielded.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the 13 unique carbon atoms of Diaveridine are listed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for Diaveridine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' (Pyrimidine) | ~163 |
| C-4' (Pyrimidine) | ~161 |
| C-6' (Pyrimidine) | ~138 |
| C-5' (Pyrimidine) | ~108 |
| C-1" (Dimethoxyphenyl) | ~130 |
| C-2", C-6" (Dimethoxyphenyl) | ~148 |
| C-3", C-5" (Dimethoxyphenyl) | ~106 |
| C-4" (Dimethoxyphenyl) | ~135 |
| -CH₂- (Methylene bridge) | ~35 |
| -OCH₃ (Methoxy) | ~56 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
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Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to appear in the aromatic region, with the carbons bearing amino groups (C-2' and C-4') being the most deshielded.
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Dimethoxyphenyl Carbons: The carbons of the dimethoxyphenyl ring will also resonate in the aromatic region. The carbons attached to the oxygen atoms (C-2", C-6", and C-4") will be significantly deshielded.
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Aliphatic Carbons: The methylene bridge carbon (-CH₂-) and the methoxy carbons (-OCH₃) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Diaveridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
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-
¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
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Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Mass Spectrum Analysis
For Diaveridine (C₁₃H₁₆N₄O₂), the expected exact mass is approximately 260.1273 g/mol . Electrospray ionization (ESI) in positive mode is a suitable method for analyzing this compound, which will typically result in the observation of the protonated molecule [M+H]⁺ at m/z 261.
Table 3: Key Mass Spectral Data for Diaveridine
| Ion | m/z (Observed) | Interpretation | Source |
| [M]⁺• | 260 | Molecular ion (GC-MS) | [1] |
| [M+H]⁺ | 261.1359 | Protonated molecule | [1] |
| Fragment 1 | 245.1044 | [M+H - CH₄]⁺ | [4][5] |
| Fragment 2 | 229 | [M - OCH₃]⁺ | [1] |
| Fragment 3 | 217 | [M+H - CH₄ - CO]⁺ | [4][5] |
| Fragment 4 | 123.0672 | Further fragmentation | [1][4][5] |
Fragmentation Pathway
The fragmentation of the protonated Diaveridine molecule provides valuable structural information. A plausible fragmentation pathway is outlined below and visualized in the accompanying diagram.
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Formation of the Protonated Molecule: In the ESI source, Diaveridine is protonated to form the [M+H]⁺ ion at m/z 261.
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Loss of Methane: A characteristic fragmentation involves the loss of a methyl group from one of the methoxy groups along with a proton from the ring, resulting in the formation of a stable ion at m/z 245.[4][5]
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Loss of Carbon Monoxide: The fragment at m/z 245 can subsequently lose a molecule of carbon monoxide (CO), leading to the ion at m/z 217.[4][5]
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Further Fragmentation: The ion at m/z 217 can undergo further cleavage to produce smaller fragments, such as the ion observed at m/z 123.[4][5]
Caption: Proposed ESI-MS/MS fragmentation pathway of Diaveridine.
Experimental Protocol for MS Data Acquisition
Protocol: LC-ESI-MS/MS Analysis
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Sample Preparation: Prepare a dilute solution of Diaveridine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Liquid Chromatography (LC):
-
Inject the sample into an LC system coupled to the mass spectrometer.
-
Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500) to detect the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion (m/z 261) to obtain the fragmentation pattern. Set an appropriate collision energy to induce fragmentation.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathway.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.
IR Spectrum Analysis
The IR spectrum of Diaveridine will exhibit characteristic absorption bands corresponding to its various functional groups. The expected key absorptions are summarized in Table 4.
Table 4: Characteristic IR Absorption Bands for Diaveridine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3400 - 3200 | Broad, Medium |
| N-H (Amine) | Stretching | 3500 - 3300 | Medium, Sharp (two bands) |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic, -CH₂-, -CH₃) | Stretching | 3000 - 2850 | Medium to Strong |
| C=N, C=C (Aromatic/Pyrimidine) | Stretching | 1650 - 1450 | Medium to Strong |
| C-O (Aryl ether) | Stretching | 1275 - 1200 (asymmetric) | Strong |
| 1075 - 1020 (symmetric) | Strong | ||
| C-N | Stretching | 1350 - 1250 | Medium |
Interpretation of the IR Spectrum:
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O-H and N-H Stretching Region: A broad band in the 3400-3200 cm⁻¹ region is indicative of the phenolic O-H stretching, likely involved in hydrogen bonding. The N-H stretching of the primary amine groups will appear as two sharp to medium bands in the 3500-3300 cm⁻¹ range.
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C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene and methoxy groups.
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Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule. Strong bands corresponding to C-O and C-N stretching are expected in this region. The C=N and C=C stretching vibrations of the pyrimidine and benzene rings will appear in the 1650-1450 cm⁻¹ range.
Experimental Protocol for IR Data Acquisition
Protocol: FTIR Spectroscopy (KBr Pellet Method)
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Sample Preparation:
-
Grind a small amount of dry Diaveridine sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with a reference spectrum if available.
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Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a comprehensive characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine). ¹H and ¹³C NMR spectroscopy confirm the structural framework and connectivity of the molecule. Mass spectrometry verifies the molecular weight and provides insight into the fragmentation pattern, further corroborating the structure. Infrared spectroscopy identifies the key functional groups present in the molecule. Together, these techniques offer a robust analytical workflow for the unambiguous identification, purity assessment, and quality control of Diaveridine in research and pharmaceutical applications.
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National Center for Biotechnology Information. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. PubMed Central. [Link]
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Evans, M. (2015, May 19). Functional Groups from Infrared Spectra. YouTube. [Link]
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LibreTexts. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
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